![molecular formula C8H6N2O2 B3323127 8-Hydroxyquinazoline-4(3H)-one CAS No. 16064-17-8](/img/structure/B3323127.png)
8-Hydroxyquinazoline-4(3H)-one
Overview
Description
8-Hydroxyquinazoline-4(3H)-one, commonly abbreviated as 8HQ, is an organic compound that is used as a reagent in organic synthesis. 8HQ is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. 8HQ is also used in the synthesis of heterocyclic compounds, such as pyridines, quinoxalines, and quinazolines, as well as in the synthesis of polymers. 8HQ is a widely used reagent in the laboratory due to its versatility and low cost.
Scientific Research Applications
8HQ has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. 8HQ has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinoxalines, and quinazolines, as well as in the synthesis of polymers. 8HQ has also been used in the synthesis of a variety of organometallic compounds, including organotin compounds, organocopper compounds, and organomagnesium compounds. 8HQ has also been used in the synthesis of a variety of inorganic compounds, including transition metal complexes, coordination polymers, and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 8HQ is not completely understood. However, it is known that 8HQ can act as a nucleophile, and can react with electrophiles to form covalent bonds. 8HQ can also act as a base, and can deprotonate a variety of substrates, including alcohols, amines, and carboxylic acids. 8HQ can also react with a variety of electrophiles, including aldehydes, ketones, and halides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8HQ are not well understood. However, 8HQ has been shown to inhibit the activity of enzymes involved in the synthesis of purines and pyrimidines, and thus has been used as an antimicrobial agent. 8HQ has also been used as an antioxidant, and has been shown to inhibit the formation of free radicals. 8HQ has also been used as an anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The main advantage of 8HQ is its low cost and its versatility as a reagent. 8HQ is also easy to synthesize, and can be synthesized from 1-hydroxy-2-naphthoic acid using a variety of methods. 8HQ is also non-toxic and non-volatile, making it safe to use in the laboratory. However, 8HQ is relatively unstable and can decompose upon exposure to light or air.
Future Directions
There are several potential future directions for 8HQ research. One potential direction is to explore the use of 8HQ in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and natural products. Another potential direction is to explore the use of 8HQ in the synthesis of heterocyclic compounds, such as pyridines, quinoxalines, and quinazolines. Additionally, further research could be conducted to explore the biochemical and physiological effects of 8HQ, as well as its potential applications as an antimicrobial, antioxidant, and anti-inflammatory agent. Finally, further research could be conducted to explore the use of 8HQ in the synthesis of organometallic compounds, such as organotin compounds, organocopper compounds, and organomagnesium compounds, as well as the synthesis of inorganic compounds, such as transition metal complexes, coordination polymers, and metal-organic frameworks.
properties
IUPAC Name |
8-hydroxy-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)9-4-10-8(5)12/h1-4,11H,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDRJIKLAZSSLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306983 | |
Record name | 8-Hydroxy-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinazoline-4(3H)-one | |
CAS RN |
16064-17-8 | |
Record name | 8-Hydroxy-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16064-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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